
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine, methoxy, and nitro functional groups attached to the anthracene core. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 9-methoxyanthracene followed by chlorination and oxidation steps. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethoxyanthracene: Lacks the nitro and chloro groups, resulting in different reactivity and applications.
5-Nitroanthracene-1,4-dione: Similar structure but without the methoxy and chloro groups.
10-Chloroanthracene-1,4-dione: Lacks the methoxy and nitro groups.
Uniqueness
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it suitable for specialized applications in organic electronics and as a building block for more complex molecules .
Propiedades
Número CAS |
104901-20-4 |
|---|---|
Fórmula molecular |
C15H8ClNO5 |
Peso molecular |
317.68 g/mol |
Nombre IUPAC |
10-chloro-9-methoxy-5-nitroanthracene-1,4-dione |
InChI |
InChI=1S/C15H8ClNO5/c1-22-15-7-3-2-4-8(17(20)21)11(7)14(16)12-9(18)5-6-10(19)13(12)15/h2-6H,1H3 |
Clave InChI |
RCJYSIVMIUAIOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=CC(=O)C2=C(C3=C1C=CC=C3[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
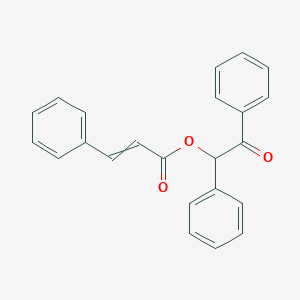
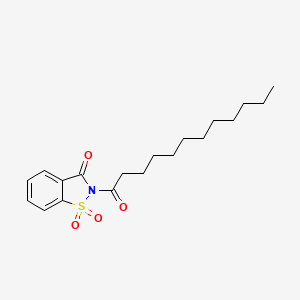
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
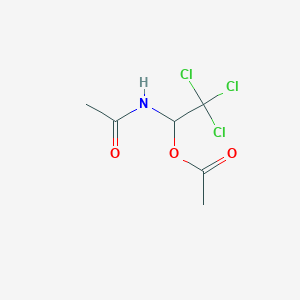
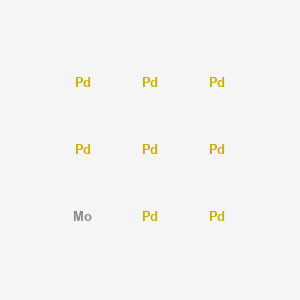
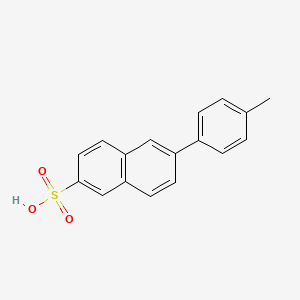

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

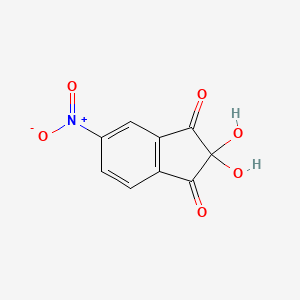
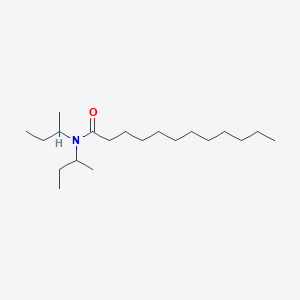
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
